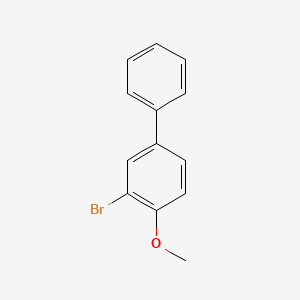

3-Bromo-4-methoxybiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJVVIDRMVQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294289 | |

| Record name | 3-bromo-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-73-7 | |

| Record name | 3-Bromo-4-methoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74447-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95719 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074447737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74447-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl (CAS Number: 74447-73-7)

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of 3-Bromo-4-methoxybiphenyl. It is designed to be a practical resource, moving beyond simple data recitation to offer field-proven insights into the synthesis, application, and significance of this versatile chemical intermediate.

Part 1: Core Compound Profile and Significance

This compound (CAS: 74447-73-7) is a substituted aromatic compound with the molecular formula C₁₃H₁₁BrO.[1][2] Its structure, which features a biphenyl scaffold, is a key reason for its utility in medicinal chemistry and materials science.[3][4][5] The biphenyl moiety is a prevalent structural motif in many marketed drugs, contributing to favorable pharmacokinetic properties and the ability to interact with various biological targets.[3]

The strategic placement of the bromine atom and the methoxy group on the biphenyl core makes this compound a valuable building block. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[6] The methoxy group, in turn, can influence the electronic properties of the molecule and can be a site for further chemical modification.

Physicochemical and Safety Data

A foundational understanding of a compound's properties and hazards is critical for its safe and effective use in a laboratory setting.

| Property | Value |

| Molecular Weight | 263.13 g/mol [1][2][7] |

| Appearance | White to off-white solid |

| Melting Point | 76-80 °C |

| Boiling Point | 333.8 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dioxane). Insoluble in water. |

| LogP | 4.1247 |

Safety and Handling: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][8][9] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS).[8]

Part 2: Synthesis and Key Reactions

The construction of the biphenyl scaffold and the subsequent functionalization of this compound are typically achieved through robust and well-established synthetic methodologies.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and the preferred method for synthesizing this compound.[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[10][11]

Reaction Scheme:

(4-methoxyphenyl)boronic acid + 1,3-dibromobenzene → this compound

Experimental Workflow:

Caption: A generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried flask, add (4-methoxyphenyl)boronic acid (1.0 equiv), 1,3-dibromobenzene (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[11]

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

-

Inert Conditions: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[11]

-

Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

The Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can be used to optimize the reaction for specific substrates.[13]

-

The Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield.[10]

-

The Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic reactants and the inorganic base.

Key Downstream Reactions

The synthetic utility of this compound stems from its ability to undergo further cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[14][15] It allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl compounds that are prevalent in pharmaceuticals.[14][15]

Caption: Conceptual diagram of the Buchwald-Hartwig amination.

Part 3: Applications in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of molecules targeting a range of diseases, including neurodegenerative disorders and cancer.[16][17]

Case Study: A Hypothetical Kinase Inhibitor

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a biphenyl core. Let's consider a hypothetical scenario where this compound is used to synthesize a novel inhibitor of a kinase involved in a cancer signaling pathway.

Simplified Kinase Signaling Pathway:

Caption: A simplified representation of a kinase signaling pathway and the point of therapeutic intervention.

In this hypothetical scenario, a multi-step synthesis beginning with this compound could be envisioned. A Suzuki-Miyaura coupling could be used to attach a nitrogen-containing heterocycle to the 3-position of the biphenyl core. This heterocycle could be designed to interact with the hinge region of the kinase's ATP binding site. Subsequently, a Buchwald-Hartwig amination at a different position could be employed to introduce a solubilizing group or a moiety that confers selectivity for the target kinase.

Part 4: Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and reaction scope, as detailed in this guide, is essential for any researcher looking to leverage its full potential.

References

- 1. This compound | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.ie [fishersci.ie]

- 9. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-Bromo-4-methoxybiphenyl (CAS No. 74447-73-7), a key halogenated aromatic intermediate. The document delineates its core physicochemical and spectroscopic properties, offers detailed, field-proven protocols for its synthesis via electrophilic bromination, and explores its reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions. By synthesizing data from established chemical databases and foundational organic chemistry literature, this guide serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to leverage this versatile building block for the development of novel molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a substituted biphenyl, a structural motif of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules and organic electronic materials.[1][2] The strategic placement of the bromo and methoxy substituents on one of the phenyl rings imparts a unique combination of reactivity and electronic properties.

The methoxy group (an electron-donating group) activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This differential reactivity allows for the sequential and controlled elaboration of the biphenyl core, making it a valuable intermediate for constructing complex, poly-aromatic systems. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible chemical synthesis. This section details the essential physical and spectral properties of this compound.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below, based on data aggregated from authoritative chemical databases.[5][6]

| Property | Value | Source |

| CAS Number | 74447-73-7 | [PubChem[5], Santa Cruz Biotechnology[6]] |

| Molecular Formula | C₁₃H₁₁BrO | [PubChem[5], Santa Cruz Biotechnology[6]] |

| Molecular Weight | 263.13 g/mol | [PubChem[5], Santa Cruz Biotechnology[6]] |

| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [PubChem[5]] |

| Monoisotopic Mass | 261.99933 Da | [PubChem[5][7]] |

| Predicted XLogP3 | 4.2 | [PubChem[5][8]] |

| Appearance | Solid (form varies by purity) | General Knowledge |

Spectroscopic Analysis for Structural Verification

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. While experimental spectra are cataloged in databases such as SpectraBase, the following data represents the expected characteristic signals based on the compound's structure.[5][8]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methoxy group. The protons on the brominated ring will exhibit splitting patterns influenced by their position relative to the bromine and methoxy substituents. The five protons of the unsubstituted phenyl ring will typically appear as a multiplet in the 7.3-7.6 ppm range. The methoxy protons will present as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display 13 unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the bromine will be observed in the range of 110-120 ppm, while the carbon bonded to the methoxy group will appear significantly downfield, typically around 155-160 ppm. The methoxy carbon itself will be found around 56 ppm.

2.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

-

C-Br stretching: ~550-650 cm⁻¹

2.2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 262 and 264.

-

Primary Fragmentation: The most significant fragmentation pathway is the loss of the bromine atom to form a stable biphenyl ether cation [M-Br]⁺ at m/z 183. Further fragmentation can lead to the loss of a methyl radical ([M-Br-CH₃]⁺) at m/z 168.

Synthesis and Purification: A Practical Protocol

The most direct and historically established method for preparing this compound is through the regioselective electrophilic bromination of 4-methoxybiphenyl. The electron-donating methoxy group activates the ring and directs the incoming electrophile primarily to the ortho position (C3), as the para position is blocked.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established methodologies for the bromination of activated aromatic systems.

Materials:

-

4-Methoxybiphenyl

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃) or Acetic Acid

-

5% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxybiphenyl (1.0 eq.) in chloroform. Cool the flask in an ice-water bath.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in chloroform dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding 5% aqueous sodium thiosulfate solution until the red-brown color of bromine dissipates.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Causality Behind Choices:

-

Solvent: Chloroform or acetic acid are common solvents for bromination as they are relatively inert to the reaction conditions.

-

Temperature Control: The initial cooling is crucial to control the exothermic reaction and minimize the formation of poly-brominated byproducts.

-

Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted bromine.

-

Purification: Recrystallization is an effective method for purifying the solid product from minor isomeric impurities and starting material.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered on its function as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common cores in many pharmaceutical agents.[4] this compound can be coupled with a wide variety of arylboronic acids or esters to generate more complex, functionalized tri- and poly-aromatic systems.

Caption: Logical flow of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC.

-

Workup & Purification: After cooling, the reaction is worked up via aqueous extraction and the crude product is purified by column chromatography on silica gel.

This modular approach allows for the rapid synthesis of a library of compounds from a single intermediate, which is a highly valuable strategy in drug discovery for exploring structure-activity relationships (SAR).[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classifications indicate potential hazards that require mitigation through proper personal protective equipment (PPE) and engineering controls.[5]

-

GHS Hazard Statements:

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable and versatile intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block for advanced organic synthesis. The true power of this molecule lies in the strategic reactivity of its bromine substituent, which serves as a key linchpin for constructing complex molecular frameworks via modern cross-coupling chemistry. For researchers engaged in the synthesis of novel pharmaceuticals or functional materials, a thorough understanding of this compound's properties and reactivity is essential for accelerating discovery and innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. This compound | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C13H11BrO) [pubchemlite.lcsb.uni.lu]

- 8. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-4-methoxybiphenyl molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 74447-73-7), a key intermediate in the fields of pharmaceutical development and materials science. We will delve into its fundamental properties, field-proven synthetic methodologies, analytical characterization, and critical applications, offering insights grounded in established chemical principles.

Core Molecular Profile

This compound, also known by its IUPAC name 2-bromo-1-methoxy-4-phenylbenzene, is a disubstituted biphenyl.[1] The biphenyl framework is a privileged scaffold in medicinal chemistry, and the specific arrangement of the bromo and methoxy substituents provides a versatile platform for synthetic elaboration.

The bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds.

Key Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that while some physical properties are derived from experimental data for analogous compounds, others are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrO | [1][2] |

| Molecular Weight | 263.13 g/mol | [1][2] |

| CAS Number | 74447-73-7 | [1][2] |

| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [1] |

| Density (Predicted) | 1.35 g/cm³ | |

| Boiling Point (Predicted) | 333.8 °C at 760 mmHg | |

| Flash Point (Predicted) | 137.7 °C | |

| LogP (Predicted) | 4.2 | [1][3] |

Synthesis of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild conditions, and the commercial availability of boronic acid reagents.

A plausible and robust strategy for synthesizing this compound involves coupling a suitably substituted aryl halide with a corresponding arylboronic acid. The following protocol is a representative, self-validating system based on established methodologies for this class of transformation.

Expert Rationale for Experimental Choices

-

Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often more practical and versatile. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. This biphasic system effectively dissolves both the organic substrates and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reactants: 2,4-Dibromoanisole and Phenylboronic acid.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dibromoanisole (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of toluene and water. Subsequently, add the palladium catalyst, such as Palladium(II) acetate (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 6-12 hours. Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the ability to undergo further, selective chemical transformations.

Role as a Pharmaceutical Building Block

The biphenyl moiety is present in numerous approved drugs. The bromine atom on the this compound scaffold allows for subsequent cross-coupling reactions, enabling the introduction of complex heterocyclic systems or other pharmacophores. This sequential, controlled approach is fundamental to building libraries of potential drug candidates for structure-activity relationship (SAR) studies. For instance, related bromo-biphenyl intermediates are crucial for synthesizing molecules with applications as kinase inhibitors or in other therapeutic areas.

Precursor for Functional Materials

In materials science, extended π-conjugated systems are essential for creating organic semiconductors and light-emitting materials. These materials are at the heart of technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Starting with this compound, scientists can perform further coupling reactions to extend the conjugated system, thereby tuning the electronic and photophysical properties (e.g., charge mobility, emission wavelength) of the final material.

Analytical Characterization Workflow

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.

Workflow for Compound Validation

Caption: A standard workflow for the analytical validation of a synthesized intermediate.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. Key signals would include:

-

A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

-

A series of multiplets in the aromatic region (approx. 6.9-7.7 ppm) for the 8 aromatic protons. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend on the coupling constants between adjacent protons on each ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 distinct carbon atoms.

-

A signal around 55-56 ppm for the methoxy carbon.

-

Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the bromine (C-Br) would appear around 112-115 ppm, while the carbon attached to the methoxy group (C-O) would be significantly downfield, around 155-160 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 262 and 264.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

GHS Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Mandatory Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of chemical waste in accordance with local, state, and federal regulations.

References

3-Bromo-4-methoxybiphenyl synthesis from 4-methoxyanisole

An In-depth Technical Guide on the Synthesis of 3-Bromo-4-methoxybiphenyl

Introduction

This compound is a valuable biphenyl derivative that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its substituted biphenyl scaffold is a common feature in molecules designed to interact with biological targets and in the development of liquid crystals and organic light-emitting diodes (OLEDs). This guide provides a comprehensive, mechanistically-driven approach to the synthesis of this compound, tailored for researchers and professionals in organic synthesis and drug development. Departing from a potentially ambiguous starting point of "4-methoxyanisole," this document outlines a robust and logical synthetic pathway starting from the readily available and cost-effective precursor, p-anisidine (4-methoxyaniline). The strategy hinges on controlled electrophilic aromatic substitution and a highly efficient, chemoselective Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy Overview

The synthesis is designed as a two-part process. The first part focuses on the construction of a key intermediate, 3-bromo-1-iodo-4-methoxybenzene , where the substitution pattern is precisely controlled. The second part involves the palladium-catalyzed cross-coupling of this intermediate with phenylboronic acid to construct the target biphenyl system.

The retrosynthetic analysis reveals the following key disconnections:

-

C-C Bond Formation: The biphenyl linkage is most effectively formed via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology known for its high functional group tolerance and mild reaction conditions.[1][2]

-

Intermediate Functionalization: To achieve the desired 3-bromo-4-methoxy substitution pattern, a regioselective bromination is required. Starting with p-anisidine allows for the strategic use of its amino group (after protection) to direct the bromination to the desired position. The amino group is then transformed into an iodo group via a Sandmeyer reaction to create a more reactive center for the subsequent cross-coupling, ensuring chemoselectivity.

The overall workflow is depicted below.

References

A Senior Application Scientist's Guide to the Spectroscopic Data of 3-Bromo-4-methoxybiphenyl

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 3-Bromo-4-methoxybiphenyl (IUPAC Name: 2-bromo-1-methoxy-4-phenylbenzene; CAS: 74447-73-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction

This compound is a substituted biphenyl derivative. The biphenyl moiety is a common scaffold in medicinal chemistry and materials science, and the specific substitution pattern of this compound makes its precise characterization essential for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of such compounds.

This guide will delve into the expected and reported spectroscopic data for this compound, providing a framework for its analysis. It is crucial to note that while reference spectra for many compounds are readily available, the public availability of a complete, verified experimental dataset for this specific isomer can be limited. Therefore, this guide will also emphasize the principles of spectral interpretation and the use of data from analogous compounds to confidently assign the structure.

Molecular Structure and Isomeric Considerations

The structure of this compound is foundational to understanding its spectroscopic signature. The IUPAC name, 2-bromo-1-methoxy-4-phenylbenzene, more clearly defines the substitution pattern on the A-ring.[1]

Molecular Formula: C₁₃H₁₁BrO[1]

Molecular Weight: 263.13 g/mol [1][2]

Monoisotopic Mass: 261.99933 Da[1]

It is imperative to distinguish this compound from its isomers, such as 3-Bromo-4'-methoxybiphenyl and 2-Bromo-4'-methoxybiphenyl, as they will exhibit distinct spectroscopic profiles.[3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, we can predict the expected chemical shifts and coupling patterns based on established principles and data from analogous structures.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted Spectral Interpretation:

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.3 - 7.6 | Multiplet | 5H |

| Aromatic-H (H-5) | ~7.5 | Doublet | 1H |

| Aromatic-H (H-2) | ~7.2 | Doublet of Doublets | 1H |

| Aromatic-H (H-6) | ~7.0 | Doublet | 1H |

| Methoxy-H (-OCH₃) | ~3.9 | Singlet | 3H |

-

Causality of Predictions: The protons on the unsubstituted phenyl ring will appear as a complex multiplet between 7.3 and 7.6 ppm. The protons on the substituted ring are influenced by the electron-donating methoxy group and the electron-withdrawing (via inductive effect) and sterically bulky bromine atom. The methoxy group will shield the ortho and para protons, while the bromine will have a deshielding effect. The precise coupling constants would be critical for unambiguous assignment.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same sample solution as the ¹H NMR, typically using a proton-decoupled pulse sequence. A greater number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted Spectral Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary-C (C-Br) | ~112 |

| Quaternary-C (C-O) | ~155 |

| Quaternary-C (C-Phenyl) | ~130 |

| Aromatic-CH | 110 - 135 |

| Methoxy-C (-OCH₃) | ~56 |

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (ortho, meta, para) | 127 - 129 |

-

Expert Insight: The carbon directly attached to the bromine atom is expected to be significantly shielded compared to the other aromatic carbons due to the "heavy atom effect". Conversely, the carbon attached to the oxygen of the methoxy group will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A vapor-phase IR spectrum for this compound is available in spectral databases.[1]

Experimental Protocol:

IR spectra can be obtained using various techniques, including KBr pellets, Nujol mulls, or thin films for solids, and solution cells for liquids. For a vapor-phase spectrum, the sample is heated under vacuum to generate a gaseous sample that is then analyzed.

Interpretation of Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Aryl ether |

| Below 1000 | C-Br stretch, Aromatic C-H bending |

-

Trustworthiness of Assignments: The presence of strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ is highly characteristic of an aryl ether. The aromatic C=C stretching bands and C-H stretching vibrations confirm the presence of the biphenyl core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

Mass spectra are typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI). For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak will be a doublet, with the two peaks having approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For this compound, these peaks would be at m/z 262 and 264.[5]

-

Predicted Adducts: In ESI-MS, common adducts are expected, such as [M+H]⁺ at m/z 263 and 265, and [M+Na]⁺ at m/z 285 and 287.[5]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (•OCH₃) or the bromine atom (•Br), leading to fragment ions that can help to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While a complete set of experimentally verified spectra may not be readily available in public databases, a thorough understanding of spectroscopic principles, coupled with data from analogous compounds, allows for a confident structural assignment. This guide provides the foundational knowledge and expected spectral features to aid researchers in the identification and quality control of this important chemical entity.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. This compound | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4'-methoxy-1,1'-biphenyl | C13H11BrO | CID 15864791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H11BrO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-methoxybiphenyl, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document will delve into the theoretical underpinnings of the expected spectral features, present predicted spectral data, and provide a detailed experimental protocol for acquiring high-quality NMR data for this and similar molecules. By combining theoretical predictions with practical considerations, this guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted biphenyls.

Introduction: The Structural Elucidation of this compound

This compound belongs to the biphenyl class of compounds, which are characterized by two phenyl rings linked by a single bond. This core structure is a common motif in many pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of a bromine atom and a methoxy group on one of the phenyl rings, as seen in this compound, significantly influences its chemical properties and biological activity.

Accurate structural confirmation is a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the chemical environment of each atom, allowing for the unambiguous determination of connectivity and stereochemistry. This guide will focus on the interpretation of the one-dimensional ¹H and ¹³C NMR spectra of this compound.

Theoretical Analysis of the NMR Spectra

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings of this compound causes characteristic shifts in the signals of nearby protons and carbons.

Substituent Effects on the Aromatic Rings:

-

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This leads to an increase in electron density at the ortho and para positions of the phenyl ring it is attached to, causing the corresponding ¹H and ¹³C signals to shift to a higher field (lower ppm values).

-

Bromine Atom (-Br): Bromine is an electronegative atom and thus an electron-withdrawing group through the inductive effect. However, it is also capable of electron donation through resonance. In aromatic systems, the inductive effect is generally stronger, leading to a net withdrawal of electron density and a downfield shift (higher ppm values) of the signals of nearby nuclei.

-

Biphenyl System: The two phenyl rings in a biphenyl system can exhibit restricted rotation, especially with bulky substituents at the ortho positions. This can lead to distinct signals for otherwise chemically equivalent protons and carbons. In this compound, the substituents are not in the ortho positions, so free rotation is more likely, but the electronic effects of one ring will still influence the other.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a set of signals in the aromatic region (typically 6.5-8.0 ppm) and a singlet for the methoxy protons.

Aromatic Region: The eight aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

-

Protons on the Methoxy-substituted Ring: The methoxy group will cause an upfield shift of the protons on this ring. The proton ortho to the methoxy group will be a doublet, and the two protons meta to the methoxy group will also appear as a doublet.

-

Protons on the Bromo-substituted Ring: The bromine atom will cause a downfield shift of the protons on this ring. The proton ortho to the bromine will appear as a doublet, the proton para to the bromine will be a triplet (or more accurately, a doublet of doublets), and the proton meta to the bromine and ortho to the biphenyl linkage will be a doublet.

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

-

Carbons on the Methoxy-substituted Ring: The carbon directly attached to the electron-donating methoxy group will be significantly shielded and appear at a lower chemical shift. The ortho and para carbons will also be shielded, while the meta carbons will be less affected.

-

Carbons on the Bromo-substituted Ring: The carbon atom directly bonded to the electronegative bromine atom will be deshielded and appear at a characteristic downfield chemical shift. The other carbons on this ring will also experience downfield shifts due to the inductive effect of bromine.

-

Quaternary Carbons: The two carbons at the point of the biphenyl linkage (C1 and C1') and the carbons bearing the bromine and methoxy substituents are quaternary and will typically show weaker signals in the ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

Predicted NMR Data Summary

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 7.6 - 7.8 | d | ~2.0 |

| H-5 | 7.0 - 7.2 | d | ~8.5 |

| H-6 | 7.4 - 7.6 | dd | ~8.5, 2.0 |

| H-2', H-6' | 7.4 - 7.6 | d | ~8.7 |

| H-3', H-5' | 6.9 - 7.1 | d | ~8.7 |

| -OCH₃ | 3.8 - 3.9 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 138 - 140 |

| C-2 | 130 - 132 |

| C-3 | 111 - 113 |

| C-4 | 155 - 157 |

| C-5 | 112 - 114 |

| C-6 | 133 - 135 |

| C-1' | 131 - 133 |

| C-2', C-6' | 128 - 130 |

| C-3', C-5' | 114 - 116 |

| C-4' | 159 - 161 |

| -OCH₃ | 55 - 56 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

-

Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).

NMR Instrument Parameters

The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific optimization may be necessary.

¹H NMR Acquisition:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm to cover the aromatic and aliphatic regions.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (ns): 8-16 scans are typically adequate for a moderately concentrated sample.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm to encompass the full range of carbon chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required, typically ranging from 1024 to several thousand, depending on the sample concentration.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Visualization of Structural-Spectral Correlations

The following diagram illustrates the key structural features of this compound and their anticipated influence on the NMR spectra.

Caption: Key substituent effects influencing the NMR chemical shifts in this compound.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. By integrating theoretical principles with predicted spectral data and a practical experimental protocol, this document aims to equip researchers with the necessary knowledge to confidently characterize this and related molecules. The ability to accurately interpret NMR spectra is fundamental to advancing research in organic synthesis, drug discovery, and materials science.

Navigating the Solubility Landscape of 3-Bromo-4-methoxybiphenyl: A Technical Guide for Researchers

In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in physiological systems. This technical guide offers an in-depth exploration of the solubility of 3-Bromo-4-methoxybiphenyl, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a robust framework for researchers to predict, understand, and experimentally determine its solubility in a range of common organic solvents.

Understanding this compound: A Physicochemical Overview

This compound is an aromatic compound with the chemical formula C₁₃H₁₁BrO.[1] Its structure consists of a biphenyl core, which is two phenyl rings linked by a single bond, substituted with a bromine atom and a methoxy group. These substitutions are key to its chemical personality and, consequently, its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 263.13 g/mol | [1] |

| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [1] |

| CAS Number | 74447-73-7 | [1] |

| Predicted XlogP | 4.2 | [1] |

The predicted XlogP value of 4.2 suggests that this compound is a lipophilic, or "fat-loving," molecule, indicating a preference for non-polar environments over aqueous ones.[1] This is a crucial starting point for understanding its solubility.

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is heavily influenced by its functional groups.[1][2][3]

Dissecting the Structure of this compound:

-

Biphenyl Core: The parent biphenyl molecule is non-polar and, as such, is insoluble in water but soluble in many organic solvents.[4][5][6] This large, non-polar hydrocarbon framework is the dominant feature of this compound and dictates its generally low polarity.

-

Methoxy Group (-OCH₃): The methoxy group introduces some polarity due to the electronegative oxygen atom. It can act as a hydrogen bond acceptor, which can lead to favorable interactions with polar protic solvents. However, the non-polar methyl group slightly counteracts this effect.

-

Bromine Atom (-Br): The bromine atom is an electronegative halogen, which introduces a dipole moment into the molecule, thereby increasing its polarity slightly compared to the unsubstituted biphenyl.

Considering these structural features, this compound can be classified as a moderately polar to non-polar compound. Its solubility will therefore be highest in solvents of similar polarity.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. This serves as a valuable starting point for solvent selection in synthesis, purification, and formulation.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Soluble | The non-polar nature of hexane aligns well with the large, non-polar biphenyl backbone. |

| Toluene | Non-polar | Soluble | Similar to hexane, toluene is a non-polar aromatic solvent that can effectively solvate the biphenyl core. |

| Dichloromethane | Polar aprotic | Soluble | Dichloromethane has a moderate polarity that can accommodate both the non-polar and slightly polar features of the molecule. |

| Ethyl Acetate | Polar aprotic | Soluble | The ester functionality of ethyl acetate provides a balance of polarity that should be compatible with the solute. |

| Acetone | Polar aprotic | Soluble | As a polar aprotic solvent, acetone is a good general-purpose solvent for many organic compounds. |

| Ethanol | Polar protic | Sparingly Soluble | The hydroxyl group of ethanol can interact with the methoxy group, but the overall polarity may be too high for optimal solubility. |

| Methanol | Polar protic | Sparingly Soluble | Similar to ethanol, but with a slightly higher polarity, which may further reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | DMSO is a highly polar aprotic solvent and is often a good solvent for a wide range of organic compounds. |

Rigorous by Design: An Experimental Protocol for Determining Equilibrium Solubility

To move from prediction to quantitative data, a well-designed experiment is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5][7][8] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[6][9][10]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., DMSO | 25 |

Visualizing the Process and Principles

Diagrams can provide a clear and concise representation of complex workflows and concepts.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Caption: "Like Dissolves Like" Principle for this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. tutorchase.com [tutorchase.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. improvedpharma.com [improvedpharma.com]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-methoxybiphenyl

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safety, hazards, and handling protocols for 3-Bromo-4-methoxybiphenyl (CAS No. 74447-73-7). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound. Understanding its fundamental properties is the first step in a thorough risk assessment. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [1] |

| CAS Number | 74447-73-7 | [1][2] |

| Molecular Formula | C₁₃H₁₁BrO | [1][2] |

| Molecular Weight | 263.13 g/mol | [1][2] |

| Appearance | Off-white to pale cream powder | [3] |

| Melting Point | 48-54 °C | [3] |

| Solubility | Insoluble in water | [4][5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] This classification is based on its potential to cause irritation to the skin, eyes, and respiratory system upon exposure.

| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Irritant (!) |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | Irritant (!) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | Irritant (!) |

Source: PubChem, Alfa Aesar SDS[1][6]

The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon direct contact. For the skin and eyes, this manifests as localized inflammation and discomfort.[1][6] If inhaled, the compound can irritate the mucous membranes of the respiratory tract.[1][6]

Laboratory Risk Assessment Workflow

A self-validating system of risk assessment is crucial before any handling of this chemical. The following workflow illustrates a logical progression from hazard identification to the implementation of control measures, ensuring that risks are systematically evaluated and mitigated.

Caption: A logical workflow for assessing and mitigating risks before handling this compound.

Safe Handling Protocols and Exposure Control

Adherence to rigorous handling protocols is essential to prevent exposure. The following measures are based on the hierarchy of controls, prioritizing engineering solutions and supplementing them with personal protective equipment.

Engineering Controls

-

Ventilation: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[7] This is the primary defense against respiratory exposure by containing dust and preventing its dispersal into the laboratory environment.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.

-

Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN166 standards.[9][10] A face shield should be worn over goggles if there is a significant risk of splashing.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.[7][8] Gloves should be inspected before use and changed immediately if contamination occurs.

-

Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing.[7][11] Closed-toe shoes made of a non-porous material are also mandatory.[11]

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12][13]

-

Contaminated work clothing should be removed and laundered separately before reuse.[6][8]

Emergency Procedures

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures

These procedures are for immediate response; always seek medical attention after an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Get medical attention.[6]

-

Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6]

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration.[6] Seek medical attention if symptoms occur.[6]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards.[6] Do not induce vomiting. Get medical attention if symptoms occur.[6]

Accidental Release Measures

The following workflow outlines the appropriate response to a chemical spill.

Caption: Emergency response workflow for a spill of this compound.

Fire and Explosion Hazards

-

Extinguishing Media: Use extinguishing measures appropriate for the surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4]

-

Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Storage, Stability, and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is stable under normal, recommended storage conditions.[4]

-

Disposal: All waste containing this compound must be treated as hazardous waste.[11] Dispose of contents and containers in accordance with local, state, and federal regulations through an approved waste disposal facility.[11][12] Do not dispose of down the drain.[11][13]

References

- 1. This compound | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Alternative Synthetic Routes for 3-Bromo-4-methoxybiphenyl: An In-depth Technical Guide

Introduction

3-Bromo-4-methoxybiphenyl is a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and materials science sectors. Its substituted biphenyl structure serves as a key scaffold for compounds with significant biological activity and unique photophysical properties. The strategic placement of the bromo and methoxy groups on one of the phenyl rings allows for versatile downstream functionalization, making it a highly sought-after intermediate. This technical guide provides an in-depth exploration of various synthetic strategies for this compound, moving beyond conventional methods to offer researchers and drug development professionals a comprehensive understanding of alternative and efficient synthetic routes. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for a given application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection is the C-C bond between the two phenyl rings, suggesting cross-coupling reactions as a powerful synthetic tool. Alternatively, functional group interconversion on a pre-formed biphenyl skeleton presents another viable pathway.

Caption: Retrosynthetic analysis of this compound.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for biaryl synthesis.[1][2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[2][4]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.[2][5]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2][3]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Approach A: Phenylboronic Acid and a Dibrominated Precursor

This approach utilizes a readily available phenylboronic acid and a custom-synthesized dibrominated anisole derivative.

Step 1: Synthesis of 2,5-Dibromoanisole

Bromination of 4-bromoanisole is a feasible route. The methoxy group is an ortho-, para-director. Since the para position is blocked, bromination will occur at one of the ortho positions.

Experimental Protocol: Bromination of 4-Bromoanisole

-

Dissolve 4-bromoanisole (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Slowly add bromine (1 equivalent) to the solution at room temperature while stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dibromoanisole.

Step 2: Suzuki Coupling

Experimental Protocol: Synthesis of this compound

-

To a reaction vessel, add 2,5-dibromoanisole (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).[2]

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[2]

-

After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[6][7][8]

Approach B: 3-Bromo-4-methoxyphenylboronic Acid and Bromobenzene

This alternative Suzuki approach involves the synthesis of a custom boronic acid.

Step 1: Synthesis of 3-Bromo-4-methoxyphenylboronic Acid

This can be achieved via lithiation of 2,5-dibromoanisole followed by reaction with a borate ester.